Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is a spirocyclic compound featuring a fused diazaspiro[4.5]decane core. Its structure includes a 4-fluorophenyl substituent, a thioxo (C=S) group at position 2, and a ketone (C=O) at position 4, with an ethyl carboxylate ester at position 2. The spiro[4.5]decane system introduces conformational rigidity, which can influence binding affinity and metabolic stability in biological systems. The fluorophenyl group enhances lipophilicity and may contribute to π-π interactions in receptor binding .
Properties
Molecular Formula |
C17H19FN2O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-23-16(22)19-14(21)17(10-4-3-5-11-17)20(15(19)24)13-8-6-12(18)7-9-13/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
VKKQLIVQLTYLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)C2(CCCCC2)N(C1=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML316 involves the formation of a thiohydantoin core, which is a common structural motif in various biologically active compounds. The synthetic route typically includes the following steps:
Formation of Thiohydantoin Core: This is achieved by reacting an appropriate isothiocyanate with an amino acid derivative under controlled conditions.
Substitution Reaction: The thiohydantoin core is then subjected to a substitution reaction with a para-fluoro phenyl derivative to enhance its potency and selectivity.
Industrial Production Methods
While specific industrial production methods for ML316 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ML316 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying its biological activity and enhancing its selectivity.
Common Reagents and Conditions
Isothiocyanates: Used in the formation of the thiohydantoin core.
Amino Acid Derivatives: Serve as starting materials for the synthesis.
Para-fluoro Phenyl Derivatives: Used in the substitution reactions to enhance potency.
Major Products Formed
The major product formed from these reactions is ML316 itself, characterized by its thiohydantoin core and para-fluoro phenyl substitution, which confer its antifungal properties.
Scientific Research Applications
ML316 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
ML316 exerts its effects by selectively inhibiting the mitochondrial phosphate carrier Mir1 in fungi. This inhibition disrupts mitochondrial function, leading to diminished oxygen consumption and an unusual metabolic catastrophe marked by citrate accumulation and cell death . The molecular target of ML316 is the Mir1 protein, and its pathway involves the disruption of mitochondrial respiration, which is crucial for fungal viability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds highlight key differences in substituents, ring systems, and biological activities:
Substituent Variations
Compound 13g (4-(1-(3-Fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(trifluoromethyl)benzonitrile):
- Key Differences : Incorporates a trifluoromethylbenzonitrile group and a trifluoro-hydroxyethyl substituent on the phenyl ring.
- Biological Relevance : Designed as an androgen receptor (AR) inhibitor for castration-resistant prostate cancer (CRPC). The trifluoromethyl and hydroxyethyl groups enhance potency by increasing hydrophobic interactions and hydrogen bonding with AR’s ligand-binding domain .
- Comparison : The absence of a polar nitrile group in the target compound may reduce AR affinity but improve solubility.
- 8-Amino-3-[2-(4-Fluorophenoxy)ethyl]-1,3-Diazaspiro[4.5]Decane-2,4-Dione: Key Differences: Features a 2,4-dione system (two ketones) and a phenoxyethyl side chain instead of a thioxo group and ethyl carboxylate. Biological Relevance: Exhibits anticonvulsant activity, likely due to the dione system’s ability to modulate ion channels or GABAergic pathways. The phenoxyethyl chain may enhance blood-brain barrier penetration .
Heteroatom and Ring Modifications
2-(2,4-Dioxo-8-Thia-1,3-Diazaspiro[4.5]Decan-3-yl)Acetic Acid :
- Key Differences : Contains a sulfur atom (thia) in the spiro ring and an acetic acid substituent.
- Functional Impact : The thia group increases ring strain, while the carboxylic acid enhances water solubility. This compound may act as a protease inhibitor due to its electrophilic sulfur .
- Comparison : The target compound’s ethyl ester improves membrane permeability compared to the carboxylic acid.
- Ethyl 1-(4-Fluorophenyl)-4-Oxo-1,3,8-Triazaspiro[4.5]Decane-8-Carboxylate: Key Differences: Features an additional nitrogen atom (triaza system) in the spiro ring.
Pharmacokinetic and Physicochemical Properties
Notes:
- The lack of hydrogen bond donors in the target compound may limit interactions with polar residues in enzymes or receptors.
Research Findings and Limitations
- Structural Insights : X-ray crystallography (using programs like SHELXL ) could clarify the spiro ring’s puckering geometry, which influences binding pocket compatibility. Cremer-Pople parameters may quantify ring distortion.
- Biological Data Gaps: No direct activity data for the target compound were found in the provided evidence.
- Synthetic Challenges : The ethyl carboxylate group in the target compound may hydrolyze in vivo, necessitating prodrug strategies for stability .
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant studies that highlight its significance in research.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure, which contributes to its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. Its derivatives have been shown to exhibit significant effects on cell signaling pathways and gene expression, particularly in the context of inflammation and cancer.
Biological Activities
1. Antiprion Activity
Research indicates that derivatives of this compound may inhibit prion diseases, suggesting potential neuroprotective strategies. A study demonstrated that certain derivatives exhibited significant inhibitory effects on prion replication in vitro, highlighting their therapeutic potential.
2. Inhibition of Transcription Factors
Derivatives have been reported to inhibit AP-1 and NF-κB mediated gene expression, which are crucial pathways in inflammation and cancer progression. This inhibition suggests a role for the compound in modulating inflammatory responses and tumorigenesis.
3. Anti-inflammatory Properties
Some studies indicate that derivatives possess anti-inflammatory effects, although direct evidence for the parent compound remains limited. The modulation of inflammatory pathways may contribute to its therapeutic applications.
Comparative Studies
A comparative analysis with similar compounds reveals unique aspects of the biological activity of this compound:
| Compound Name | Key Biological Activity |
|---|---|
| Ethyl 2-phenylacetoacetate | Antiprion properties |
| Ethyl 4-phenyl-3-ketobutanoate | Inhibition of NF-kB |
| Ethyl 4-phenylacetoacetate | Limited studies on biological activity |
This table illustrates how this compound stands out due to its specific applications in synthesizing biologically active derivatives.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazolone derivatives from this compound. The evaluation involved in vitro assays assessing antiprion activity, where certain derivatives demonstrated significant inhibitory effects on prion replication.
Case Study 2: Inhibition of Inflammatory Pathways
Research investigating the impact of this compound on NF-kB signaling revealed that specific derivatives could effectively downregulate pro-inflammatory cytokines in cellular models, suggesting a mechanism for its anti-inflammatory properties.
Metabolic Pathways
The metabolic pathways involving this compound lead to the formation of bioactive compounds through various transformations including oxidation and reduction reactions. These metabolic processes significantly modify the biological activities of its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
